REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:13])[CH2:5][C:6]1[CH:7]=[N+:8]([O-])[CH:9]=[CH:10][CH:11]=1)[CH3:2].P(Cl)(Cl)([Cl:16])=O>>[CH2:1]([O:3][C:4](=[O:13])[CH2:5][C:6]1[C:7]([Cl:16])=[N:8][CH:9]=[CH:10][CH:11]=1)[CH3:2]
|
Name
|
|
Quantity
|
1.56 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC=1C=[N+](C=CC1)[O-])=O
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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for preparation
|
Type
|
TEMPERATURE
|
Details
|
After cooling
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Type
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CUSTOM
|
Details
|
the solvent was evaporated
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Type
|
ADDITION
|
Details
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the residue was poured onto ice water and solid sodium bicarbonate
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Type
|
ADDITION
|
Details
|
was added until the pH
|
Type
|
EXTRACTION
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Details
|
The organic layer was extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
the combined extracts were dried over sodium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated to an oil which
|
Type
|
CUSTOM
|
Details
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was purified by flash chromatography with an ethyl acetate-hexane (1:4-1:1) eluant
|
Type
|
ADDITION
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Details
|
The fractions containing the less polar isomer (Rf 0.3, ethyl acetate-hexane (3:7))
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC=1C(=NC=CC1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 584 mg | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |